molecular formula C23H26BrN3O4S B330652 ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B330652
M. Wt: 520.4 g/mol
InChI Key: VATIKGCMIBIDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole, furan, and benzothiophene rings, followed by their sequential coupling.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Preparation of Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Preparation of Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

Once the core structures are prepared, they are coupled using appropriate reagents and conditions to form the final compound. For example, the pyrazole ring can be brominated using N-bromosuccinimide (NBS) to introduce the bromo group, followed by coupling with the furan ring using a palladium-catalyzed cross-coupling reaction. The benzothiophene ring can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzothiophene rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or double bonds present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for cross-coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiophene ring can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution of the bromo group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study the interactions of pyrazole, furan, and benzothiophene rings with biological targets. This can provide insights into the structure-activity relationships of these functional groups.

Medicine

In medicine, the compound has potential applications as a drug candidate due to its unique structure. It can be screened for various biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure can impart desirable characteristics to the materials.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the furan and benzothiophene rings can participate in π-π interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Isopropyl 2-({5-[(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The uniqueness of ISOPROPYL 2-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in the presence of the bromo group on the pyrazole ring. This bromo group can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the combination of pyrazole, furan, and benzothiophene rings provides a unique scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C23H26BrN3O4S

Molecular Weight

520.4 g/mol

IUPAC Name

propan-2-yl 2-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H26BrN3O4S/c1-12(2)30-23(29)19-16-7-5-6-8-18(16)32-22(19)25-21(28)17-10-9-15(31-17)11-27-14(4)20(24)13(3)26-27/h9-10,12H,5-8,11H2,1-4H3,(H,25,28)

InChI Key

VATIKGCMIBIDPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C)C)Br

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.